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Compound of Interest

Compound Name: Dimethyladipate

Cat. No.: B125988

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of dimethyl adipate as
a key intermediate in the synthesis of pharmaceutical agents. The following sections detail its
application in the synthesis of a targeted cancer therapeutic and a bioactive lactone,
highlighting its versatility in the construction of complex molecular architectures.

Synthesis of Olmutinib (a Third-Generation EGFR
Inhibitor)

Dimethyl adipate plays a crucial role as a solvent and reactant in the synthesis of Olmutinib, a
third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Olmutinib is specifically designed to target the T790M resistance mutation in non-small cell
lung cancer (NSCLC). The synthesis involves the coupling of a substituted thieno[3,2-
d]pyrimidine core with a piperazinyl aniline moiety.

Experimental Workflow for Olmutinib Synthesis:
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Olmutinib Synthesis
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Caption: Synthetic scheme for Olmutinib.

Table 1: Reaction Parameters for the Synthesis of Olmutinib

Reagents/S .
Step Reactants Product Yield (%) Reference
olvents
2,4-dichloro-
thieno[3,2-
d]pyrimidine,
Ipy K2COs,
1 N-(3- OLMT-003 N/A [1]
DMSO
hydroxyphen
yh)-2-
propenamide
Dimethyl
OLMT-003,
) ) Adipate,
Piperazinyl o
2 N Isopropanol, Olmutinib N/A [1]
aniline
Trifluoroaceti
(OLMT-004)

¢ Acid
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N/A: Data not available in the cited literature.

Experimental Protocol: Synthesis of Olmutinib from
Intermediate OLMT-003

This protocol describes the final coupling step in the synthesis of Olmutinib.

Materials:

Diaryl ether intermediate (OLMT-003)

Piperazinyl aniline (OLMT-004)

Dimethyl Adipate (CAS 627-93-0)

Isopropanol

Trifluoroacetic acid

Procedure:[1]

In a suitable reaction vessel, combine the diaryl ether intermediate (OLMT-003) and the
piperazinyl aniline (OLMT-004).

o Add dimethyl adipate, isopropanol, and trifluoroacetic acid to the reaction mixture.

» Heat the reaction mixture under acidic conditions. The exact temperature and reaction time
should be optimized and monitored by a suitable analytical technique such as Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

o Upon completion of the reaction, cool the mixture to room temperature.

e The crude product is then purified using an appropriate method, such as column
chromatography, to yield pure Olmutinib.

Note: This is a representative protocol based on the available literature. Specific quantities,
reaction times, and purification details may require optimization.
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Mechanism of Action and EGFR Signaling Pathway

Olmutinib functions by irreversibly binding to the mutant EGFR, thereby inhibiting its
autophosphorylation and subsequent downstream signaling pathways that promote tumor cell

proliferation and survival.[2]

EGFR Signaling Pathway and Inhibition by Olmutinib:
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EGFR Signaling Pathway in NSCLC
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Caption: EGFR signaling and Olmutinib's inhibitory action.
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Synthesis of 6-Decalactone via Dieckmann
Condensation of Dimethyl Adipate

Dimethyl adipate serves as a cost-effective starting material for the synthesis of d-decalactone,
a valuable flavoring agent. The key step in this synthesis is the Dieckmann condensation, an
intramolecular Claisen condensation, to form a cyclic -keto ester intermediate, 2-
carbomethoxycyclopentanone.

Experimental Workflow for &-Decalactone Synthesis:
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Caption: Synthesis of d-Decalactone from Dimethyl Adipate.
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Table 2: Reaction Parameters for the Synthesis of d-Decalactone

Reactant/Int

Reagents/S

Step . Product Yield (%) Reference
ermediate olvents
2-
1. Dieckmann  Dimethyl Sodium, carbomethox N/A 3]
Condensation  Adipate Toluene ycyclopentan
one
) 2-amyl-2-
1- methoxycarb
) carbomethox
2. Alkylation Bromopentan  onyl N/A [3]
ycyclopentan
e, DMF cyclopentano
one
ne
2-amyl-2-
3. methoxycarb 2-
) (Not
Decarboxylati  onyl - amylcyclopen  N/A [3]
specified)
on cyclopentano tanone
ne
4. Baeyer- 2-
o (Not o-
Villiger amylcyclopen N >48 [3]
o specified) Decalactone
Oxidation tanone

N/A: Data not available in the cited literature for individual steps.

Experimental Protocol: Synthesis of 8-Decalactone

This protocol outlines the multi-step synthesis of d-decalactone from dimethyl adipate.

Materials:

o Dimethyl Adipate (CAS 627-93-0)

e Sodium metal

e Toluene
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Dimethylformamide (DMF)

1-Bromopentane

Reagents for decarboxylation (e.g., aqueous acid or base)

Reagents for Baeyer-Villiger oxidation (e.g., a peroxy acid like m-CPBA)
Procedure:[3]

» Dieckmann Condensation:

o In a flame-dried flask under an inert atmosphere, suspend sodium metal in toluene.
o Add dimethyl adipate dropwise to the suspension while stirring.

o Heat the reaction mixture to facilitate the condensation. Collect the azeotropic mixture of
toluene and methanol.

o After the reaction is complete (as monitored by TLC or GC), distill off the remaining
toluene.

 Alkylation:
o To the residue from the previous step, add DMF.
o Heat the mixture to 80-85 °C and add 1-bromopentane dropwise.
o Continue heating until the alkylation is complete.

o Decarboxylation:

o Hydrolyze the ester and decarboxylate the resulting B-keto acid. This is typically achieved
by heating with an aqueous acid or base, followed by neutralization.

» Baeyer-Villiger Oxidation:

o Oxidize the resulting 2-amylcyclopentanone using a suitable oxidizing agent for Baeyer-
Villiger oxidation (e.g., m-chloroperoxybenzoic acid) to yield d-decalactone.
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e Purification:

o The final product can be purified by distillation under reduced pressure. The purity of the
product can be confirmed by Gas Chromatography (GC), and its structure can be verified
by FT-IR, *H NMR, and MS. A purity of >98% can be achieved.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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